3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2271472-69-4
VCID: VC11998395
InChI: InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C
Molecular Formula: C10H16BFN2O2
Molecular Weight: 226.06 g/mol

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 2271472-69-4

Cat. No.: VC11998395

Molecular Formula: C10H16BFN2O2

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 2271472-69-4

Specification

CAS No. 2271472-69-4
Molecular Formula C10H16BFN2O2
Molecular Weight 226.06 g/mol
IUPAC Name 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3
Standard InChI Key KZEBAMIXJUPYGD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₆BFN₂O₂, with a molecular weight of 226.06 g/mol . Its structure consists of a pyrazole ring substituted at three positions:

  • Position 1: A methyl group (-CH₃).

  • Position 3: A fluorine atom (-F).

  • Position 4: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) .

The SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C, and the InChIKey is KZEBAMIXJUPYGD-UHFFFAOYSA-N . The pinacol boronate group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom influences electronic and steric properties, potentially improving binding affinity in drug candidates .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves functionalization of a pyrazole precursor followed by boronate ester formation. One reported method involves:

  • Fluorination: Introduction of fluorine at position 3 via electrophilic fluorination or halogen exchange .

  • Boronation: Installation of the pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. For example:
Ar-X+3-Fluoro-1-methyl-4-Bpin-pyrazolePd catalystAr-Pyrazole derivative\text{Ar-X} + \text{3-Fluoro-1-methyl-4-Bpin-pyrazole} \xrightarrow{\text{Pd catalyst}} \text{Ar-Pyrazole derivative}
This reaction is pivotal in synthesizing fluorinated heterocycles for drug discovery .

Pharmaceutical Intermediate

Fluorinated pyrazoles are prevalent in bioactive molecules. The compound’s structure aligns with intermediates for:

  • HIV-1 Env inhibitors: Similar boronate-pyrazole derivatives are used to target gp120 interactions (source ).

  • Kinase inhibitors: Fluorine enhances metabolic stability and target binding.

Physicochemical Properties

PropertyValueSource
Molecular Weight226.06 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely soluble in DMF, THF
StabilityMoisture-sensitive
Hazard ClassificationNot classified; research use

Future Directions

  • Drug Discovery: Expand use in fluorinated antiviral/anticancer agents.

  • Materials Science: Develop boron-doped polymers for optoelectronics.

  • Methodology: Innovate one-pot syntheses to improve efficiency .

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